molecular formula C21H14ClNO2 B2998315 2-phenyl-1H-indol-1-yl 4-chlorobenzoate CAS No. 379701-29-8

2-phenyl-1H-indol-1-yl 4-chlorobenzoate

Cat. No.: B2998315
CAS No.: 379701-29-8
M. Wt: 347.8
InChI Key: OFTLEGGHEVHWNN-UHFFFAOYSA-N
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Description

2-phenyl-1H-indol-1-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-indol-1-yl 4-chlorobenzoate typically involves the condensation of an indole derivative with a chlorobenzoic acid derivative. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole derivative can then be esterified with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by esterification. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indol-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-1H-indol-1-yl 4-chlorobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-indol-1-yl 4-chlorobenzoate is unique due to its combination of the indole core and chlorobenzoate ester group. This structure provides a balance of chemical reactivity and biological activity, making it a valuable compound in research and industry .

Properties

IUPAC Name

(2-phenylindol-1-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-18-12-10-16(11-13-18)21(24)25-23-19-9-5-4-8-17(19)14-20(23)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTLEGGHEVHWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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